Boron trifluoride

描述

Historical Evolution of Boron Trifluoride Research

The story of this compound begins in 1808 with its discovery by French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard. wikipedia.orgwikisource.orgwikipedia.orgyogiraj.co.inlanl.gov In their attempt to isolate "fluoric acid" (hydrofluoric acid), they combined calcium fluoride (B91410) with vitrified boric acid. The resulting vapors, which they named "fluoboric gas," intriguingly failed to etch glass, a characteristic property of hydrofluoric acid. wikipedia.org This initial discovery laid the groundwork for future investigations into the unique properties of this new compound.

Early research focused on understanding its fundamental chemical and physical properties. However, the most significant leap in its conceptual understanding came with the development of Lewis acid-base theory. This compound, with its electron-deficient boron atom, was identified as a quintessential Lewis acid—a substance that can accept a pair of electrons. fiveable.me This realization unlocked its potential as a catalyst, a role that would come to dominate its research and application. Studies throughout the 20th century, notably by pioneers in organic chemistry, began to systematically explore its catalytic activity in various reactions, including polymerization, alkylation, and isomerization, setting the stage for its widespread industrial use. pageplace.de

Contemporary Significance of this compound in Chemical Science

In modern chemical science, this compound is most renowned for its role as a versatile and powerful Lewis acid catalyst. fiveable.mearkema.comjy-chemical.com Its ability to initiate and promote a wide range of organic reactions makes it an invaluable tool in both laboratory synthesis and industrial production. wikipedia.orgheyigasglobal.comheyigasglobal.com BF₃ is instrumental in processes such as polymerization of unsaturated compounds to form polyethers, and as a catalyst in isomerization, acylation, alkylation, esterification, and condensation reactions. wikipedia.orgmetoree.com

The industrial significance of this compound is vast, with applications spanning numerous sectors. In the petrochemical industry, it is used in alkylation processes to produce high-octane gasoline and in polymerization to create synthetic lubricants and rubbers. jy-chemical.comglobenewswire.combusinesswire.com The pharmaceutical sector relies on BF₃ for the synthesis of complex organic molecules that form the basis of many drugs, including antibiotics and vitamins. arkema.comheyigasglobal.comheyigasglobal.comfuturemarketinsights.com Furthermore, it is a key material in the electronics and semiconductor industry for processes like ion implantation and as a p-type dopant for silicon. metoree.comjy-chemical.comheyigasglobal.comheyigasglobal.comparsers.vc Its utility also extends to the production of other boron compounds, such as diborane (B8814927). wikipedia.org

Table 1: Key Industrial Applications of this compound

| Industry | Application | Function |

|---|---|---|

| Petrochemicals | Alkylation, Polymerization, Isomerization | Catalyst for producing high-octane fuels and synthetic lubricants. globenewswire.com |

| Pharmaceuticals | Organic Synthesis | Catalyst for the synthesis of complex drug molecules, including antibiotics. heyigasglobal.comheyigasglobal.com |

| Polymers & Plastics | Polymerization Initiator | Catalyzes the formation of polymers like polyethers and high-performance resins. heyigasglobal.comfuturemarketinsights.comtandfonline.com |

| Semiconductors | Ion Implantation, Doping | Introduces boron atoms into silicon wafers to create p-type semiconductors. metoree.comheyigasglobal.comparsers.vc |

| Agrochemicals | Synthesis | Catalyst in the production of various agricultural chemicals. heyigasglobal.com |

| Coatings & Adhesives | Resin Formation | Catalyst for creating urethane and epoxy resins. heyigasglobal.comheyigasglobal.com |

| Nuclear Industry | Neutron Detection | Used in sensitive neutron detectors and for radiation monitoring. wikipedia.orgheyigasglobal.com |

Methodological Approaches in this compound Studies

The investigation of this compound and its chemical behavior employs a diverse range of modern analytical and computational techniques. These methods are crucial for characterizing its structure, reactivity, and the transient species it forms during reactions.

Spectroscopic Techniques: Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is fundamental for studying the molecular structure of BF₃ and its complexes. These methods provide insights into bond strengths and geometries.

Computational Chemistry: Theoretical methods are indispensable for understanding the intricacies of BF₃'s interactions. Ab initio molecular orbital calculations, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are used to compute molecular structures, interaction energies, vibrational spectra, and charge transfer properties of BF₃ complexes. nih.govscielo.org.zaacs.orgdiva-portal.org These computational studies help rationalize experimental observations, such as the trend in Lewis acidity among boron trihalides. diva-portal.org

Analytical Methods: A variety of analytical techniques are used for the quantification and analysis of this compound. These include volumetric titrations and spectrophotometric methods. pharmaknowledgeforum.com For instance, the analysis of airborne BF₃ can be achieved by trapping it in an ammonium fluoride solution and subsequently measuring the fluoroborate ion concentration with an ion-specific electrode. osha.gov Gas chromatography (GC) is also employed, often requiring derivatization of target molecules with BF₃ to enhance their volatility for analysis. heyigasglobal.com

Table 2: Methodological Approaches in this compound Research

| Methodology | Specific Technique | Application in BF₃ Research |

|---|---|---|

| Spectroscopy | Infrared (IR) & Raman Spectroscopy | Characterization of molecular structure and vibrational modes of BF₃ and its complexes. |

| Ion-Specific Electrode | Quantification of fluoroborate ions for BF₃ analysis in environmental or industrial samples. osha.gov | |

| Computational Chemistry | Ab initio Molecular Orbital Theory | Calculation of molecular structures, interaction energies, and vibrational spectra of BF₃ van der Waals complexes. nih.govscielo.org.za |

| Density Functional Theory (DFT) | Investigation of electronic structure, bonding, and reactivity in BF₃ and its adducts. nih.gov | |

| Analytical Chemistry | Titration | Assay of BF₃ content, often after hydrolysis to boric acid which is then complexed with mannitol. pharmaknowledgeforum.com |

| Gas Chromatography (GC) | Used as a derivatizing agent to prepare volatile methyl esters from fatty acids for GC analysis. heyigasglobal.com |

Scope and Objectives of Advanced this compound Inquiry

The future of this compound research is focused on harnessing its catalytic power with greater precision, efficiency, and sustainability. A significant area of advanced inquiry is the development of novel catalytic systems that offer enhanced selectivity and yield, which is crucial for the synthesis of fine chemicals and pharmaceuticals. globenewswire.com

There is a growing interest in the application of BF₃ in "green chemistry." jy-chemical.com Its ability to catalyze reactions under mild conditions can lead to processes with reduced energy consumption and waste generation, offering a more environmentally benign alternative to other hazardous catalysts. jy-chemical.comjy-chemical.com Researchers are exploring its use in polymer-supported forms, which can simplify catalyst recovery and reuse, further enhancing the sustainability of chemical processes. tandfonline.comtandfonline.com

Advanced computational studies continue to be a priority, aiming to elucidate complex reaction mechanisms and to design new BF₃-based catalysts with tailored properties. nih.gov Furthermore, the expanding role of BF₃ in high-technology sectors, such as semiconductor manufacturing and advanced materials, drives research into high-purity production and innovative applications in nanotechnology. jy-chemical.comfuturemarketinsights.comparsers.vc As the global market for this compound is projected to grow, research and development will be essential for meeting the increasing demand and for advancing its application in new and emerging technologies. globenewswire.combusinesswire.comfuturemarketinsights.comborates.today

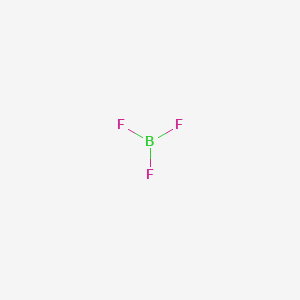

Structure

2D Structure

属性

IUPAC Name |

trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEOIRVLGSZEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF3 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | boron trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041677 | |

| Record name | Boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boron trifluoride is a colorless gas with a pungent odor. It is toxic by inhalation. It is soluble in water and slowly hydrolyzed by cold water to give off hydrofluoric acid, a corrosive material. Its vapors are heavier than air. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing., Gas or Vapor, Colorless gas with a pungent, suffocating odor; Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas; [NIOSH] Vapor density = 2.34 (heavier than air); [Burke, p. 100], COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. FORMS WHITE FUMES IN MOIST AIR., Colorless gas with a pungent, suffocating odor., Colorless gas with a pungent, suffocating odor. [Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas.] | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-148 °F at 760 mmHg (NIOSH, 2023), -99.9 °C, -100 °C, -148 °F | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

106 % (in cold H2O) (NIOSH, 2023), Solubility in water: 332 g/100 g at 0 °C; some hydrolysis occurs to form fluoboric and boric acids, Soluble in cold water, hydrolyzes in hot water, Soluble in concentrated sulfuric acid and most organic solvents, Soluble in concentrated nitric acid, benzene, dichlorobenzene, chloroform, carbon tetrachloride, carbon disulfide, Solubility in anhydrous sulfuric acid: 1.94 g/100 g; soluble in most saturated and halogenated hydrocarbons and in aromatic compounds, Solubility in water: reaction, 106% (in cold H2O) | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 (EPA, 1998) - Denser than water; will sink, 1.57 at -100.4 °C/4 °C (liquid); 3.07666 g/L (gas at STP), Density: 2.772 g/L, 1.6, 2.38(relative gas density) | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.4, 2.38 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

760 mmHg at -149.26 °F Liquid (EPA, 1998), Vapor pressure: 1 Pa at -173.9 °C (solid); 10 Pa at -166.0 °C (solid); 100 Pa at -156.0 °C (solid); 1 kPa at -143.0 °C (solid); 10 kPa at -125.9 °C; 100 kPa at -101.1 °C, 4874 kPa (3.656X10+4 mm Hg) at 260 K (-13.2 °C), >50 atm | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Common impurities in BF3 include air, silicon tetrafluoride, and sulfur dioxide., 1.0% nitrogen; <0.006% sulfur dioxide; <0.0006% ferric oxide; <0.003% silicon dioxide; traces of oxygen. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

7637-07-2, 20654-88-0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boron trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7637-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007637072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane-11B, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020654880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron trifluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/boron-trifluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Borane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JGD48PX8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borane, trifluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ED22B6B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-196.1 °F (EPA, 1998), -126.8 °C, -127 °C, -196 °F | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Theoretical and Computational Investigations of Boron Trifluoride Systems

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are indispensable for understanding the intricate details of BF₃'s electronic configuration and the forces that govern its molecular structure. These computational approaches allow researchers to model the molecule at an atomic level, predicting properties that are often difficult to ascertain through experimental means alone.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) methods, derive molecular properties directly from fundamental quantum mechanical principles, relying on approximations for electron-electron interactions. DFT, on the other hand, uses functionals that approximate the exchange-correlation energy to solve the Schrödinger equation. Both approaches, often utilizing various basis sets like 6-31G*, cc-pVDZ, or TZ2P, have been applied to BF₃ to elucidate its electronic structure and bonding characteristics.

Table 1: Computational Methods and Basis Sets for BF₃ Studies

| Method Type | Specific Method/Basis Set | Area of Study | Source(s) |

| Ab Initio | MP2/TZ2P | Geometry, Bonding, Complex Formation | researchgate.net |

| Ab Initio | MP2/6-31G* | Structure of B₈F₁₂ (related system) | psu.edu |

| DFT | B3LYP/cc-PVTZ | Structure, MEP, Adducts | ias.ac.in |

| DFT | ωB97XD | Adsorption Energy, Charge Analysis, MEP | oiccpress.comd-nb.info |

| DFT | B3PW91 | Vibrational Frequencies, Structure | acs.org |

| Various | HF, MP2, B3LYP | Electronic Structure, Bonding | researchgate.netjournals.co.zaniscpr.res.in |

Molecular Orbital Analysis and Orbital Symmetry Considerations

The molecular orbital (MO) theory provides a framework for understanding the bonding in BF₃ by considering the interactions between atomic orbitals of the constituent atoms. Boron trifluoride belongs to the D₃h point group, reflecting its planar, trigonal symmetry wikipedia.orglibretexts.orgyoutube.com. The boron atom in BF₃ is sp² hybridized, forming three sigma (σ) bonds with the fluorine atoms byjus.com.

The bonding in BF₃ involves not only σ interactions but also significant π character. This π bonding arises from the overlap between the empty 2p orbital on the boron atom and the 2p orbitals on the fluorine atoms wikipedia.orgyoutube.comyoutube.com. Specifically, a p orbital on boron can overlap with a symmetry-adapted combination of the fluorine p orbitals, contributing to the stabilization of the molecule and influencing the B-F bond length wikipedia.org. The molecular orbital diagram reveals a set of bonding, non-bonding, and antibonding orbitals, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) playing crucial roles in the molecule's reactivity as a Lewis acid mdpi.comyoutube.comyoutube.comscielo.org.za. The LUMO+1 orbital, with a₂'' symmetry, is particularly important in Lewis acid-base interactions, accepting electron density from donor molecules scielo.org.za.

Computational Modeling of Molecular Geometry and Vibrational Spectra

Computational modeling is essential for predicting and understanding the precise geometric parameters and the characteristic vibrational frequencies of BF₃. These calculations help interpret experimental spectroscopic data and provide a deeper understanding of molecular dynamics.

Prediction of Structural Parameters

BF₃ adopts a trigonal planar molecular geometry, consistent with VSEPR theory predictions for molecules with three bonding pairs and no lone pairs around the central atom byjus.comsolubilityofthings.comyoutube.comsolubilityofthings.comyoutube.com. The three fluorine atoms are arranged symmetrically around the central boron atom, forming F-B-F bond angles of approximately 120° byjus.comyoutube.comsolubilityofthings.comyoutube.com. Computational studies using various ab initio and DFT methods consistently predict these structural parameters. For instance, the B-F bond length is computationally determined to be around 1.30–1.31 Å, with specific calculations yielding values such as 1.307 Å at the MP2/TZ2P level wikipedia.orgoiccpress.comresearchgate.net. These calculated values are in good agreement with experimental data, reinforcing the accuracy of the theoretical models used psu.edu.

Table 2: Predicted Structural Parameters for this compound (BF₃)

| Parameter | Value | Computational Method/Basis Set | Source(s) |

| B-F Bond Length (Å) | ~1.30–1.31 | MP2/TZ2P, Experimental comparison | wikipedia.orgoiccpress.comresearchgate.net |

| F-B-F Bond Angle (°) | 120 | VSEPR, Computational Studies | byjus.comyoutube.comsolubilityofthings.comyoutube.com |

Theoretical Vibrational Analyses and Wavenumber Shifts

The vibrational spectrum of BF₃ provides crucial information about its molecular structure and bonding. BF₃, with its D₃h symmetry, exhibits four fundamental vibrational modes: a symmetric stretch (A₁'), an asymmetric stretch (E'), a symmetric bend (E'), and an out-of-plane bend (A₂'') libretexts.orgyoutube.com. Theoretical vibrational analyses, often performed using ab initio methods, aim to calculate the frequencies (wavenumbers) and intensities of these modes.

While specific calculated fundamental frequencies for isolated BF₃ are not explicitly detailed in the provided snippets, studies on BF₃ complexes highlight how these vibrational modes are perturbed. The symmetric bending mode (ν₂) is particularly sensitive to complex formation, undergoing significant red shifts, typically in the range of -20 to -40 cm⁻¹ scielo.org.zaresearchgate.netajol.info. Other modes, such as the symmetric stretching vibration (ν₁), also exhibit red shifts upon complexation, with the magnitude of the shift often correlating with the strength of the interaction scielo.org.za. These theoretical calculations of wavenumber shifts are vital for identifying BF₃ in experimental spectra, especially when it is part of a larger molecular system or complex journals.co.zascielo.org.za.

Table 3: Vibrational Characteristics of this compound (BF₃)

| Vibrational Mode | Symmetry | General Description | Observed Wavenumber Shift (in complexes) | Source(s) |

| Symmetric Stretch (ν₁) | A₁' | B-F bond stretching | Red shift | scielo.org.za |

| Asymmetric Stretch (ν₃) | E' | B-F bond stretching | Red shift | scielo.org.za |

| Symmetric Bend (ν₂) | E' | F-B-F bending | Larger red shifts (-20 to -40 cm⁻¹) | scielo.org.zaresearchgate.netajol.info |

| Out-of-plane Bend (ν₄) | A₂'' | B-F plane bending | Not explicitly detailed for shifts | libretexts.orgyoutube.com |

Advanced Synthetic Methodologies for Boron Trifluoride and Its Derivatives

Innovative Preparative Routes to Boron Trifluoride

While the predominant industrial synthesis of this compound (BF₃) involves the reaction of boron oxides with hydrogen fluoride (B91410) (HF), research has explored alternative pathways to enhance efficiency and circumvent the direct use of highly corrosive HF gas. wikipedia.orgusc.edu The standard manufacturing process follows the reaction: B₂O₃ + 6HF → 2BF₃ + 3H₂O. wikipedia.org

An innovative alternative route utilizes hexafluorosilicic acid (H₂SiF₆), a byproduct of phosphate (B84403) fertilizer production, reacting it with boron-containing compounds. A patented method describes the reaction of hexafluorosilicic acid with boron oxides or boric acid, which bypasses the need for a separate HF production step. The general reaction is represented as: H₂SiF₆ + B₂O₃ → 2BF₃ + SiO₂ + H₂O. This approach presents a more integrated and potentially cost-effective manufacturing process. Another preparative method involves treating a mixture of boron trioxide and sodium tetrafluoroborate (B81430) with sulfuric acid. wikipedia.org For laboratory or specialized applications, direct fluorination of boron can also be employed to produce high-purity this compound. usc.edu

Synthesis and Purification Techniques for Research-Grade this compound

The production of research-grade this compound, particularly for applications in the semiconductor and electronics industries, demands exceptionally high purity levels. Cryogenic distillation is a key technology for purifying BF₃ from an industrial grade of 99.5% to an ultra-pure grade of 99.99%. researchgate.net This process effectively removes trace impurities that are detrimental to electronic material quality, such as carbon dioxide (CO₂) and silicon tetrafluoride (SiF₄). researchgate.net The operational parameters, including temperature and pressure, along with equipment design like the number of theoretical plates and reflux ratios in distillation towers, are optimized through simulation studies to achieve the desired purity. researchgate.net

For specialized research contexts, such as gas-phase ion chemistry, BF₃ is generated and used in situ. upenn.edu For instance, dissociative electron ionization of BF₃ gas can be used to generate specific reactive ions like BF₂⁺ and BF⁺ for studying bond formation in highly diluted gas phases. upenn.edu The purity of the initial BF₃ gas is paramount in these experiments to avoid interference from reactions with background contaminants like water. upenn.edu

Synthesis of this compound Adducts and Complexes

This compound is a potent and versatile Lewis acid, a characteristic that defines its chemical reactivity. wikipedia.orgusc.edu It readily accepts a pair of electrons from Lewis bases—molecules or ions with available electron pairs—to form stable addition compounds known as adducts or complexes. wikipedia.orgusc.edu This ability to form complexes is fundamental to its widespread use as a catalyst in organic synthesis. usc.edu The formation of these adducts can be represented by the general reaction where a Lewis base (D, for donor) reacts with BF₃ to form the complex D-BF₃. Common examples include the reaction with fluoride ions to form the tetrafluoroborate anion ([BF₄]⁻) and with ethers to form etherates, such as this compound diethyl etherate. wikipedia.org

Recent research has also focused on the synthesis of redox-active adducts by coordinating BF₃ with N-heterocycles like pyridines, pyrazines, and quinoxalines. researchgate.netresearchgate.net These materials are of interest for applications in electrochemistry and energy storage. researchgate.netresearchgate.net

The synthesis of BF₃ adducts often requires precise control over reaction conditions to ensure the formation of the desired product and to prevent side reactions. A prime example is the controlled hydration of this compound gas to produce this compound dihydrate (BF₃·2H₂O). This synthesis involves bubbling BF₃ gas through chilled water (0–5°C) under anhydrous conditions. Key parameters for successful synthesis include strict temperature control (below 10°C) and the stoichiometric addition of water to prevent over-hydration and the formation of byproducts like boric acid and fluoroboric acid.

Another strategy involves modulating the stability of the adduct for a specific application. In the synthesis of borane (B79455) complexes, BF₃ is reacted with sterically hindered tertiary amines. google.com It is crucial that the resulting BF₃-amine adduct is sufficiently labile, or "loose," as an overly stable complex would prevent the subsequent reaction to form the desired borane product. google.com The stability of these adducts can be assessed using NMR analysis to ensure they are suitable for the intended transformation. google.com

Specific BF₃ adducts are synthesized to serve as convenient, easy-to-handle sources of BF₃ or as active reagents themselves.

Etherates: this compound diethyl etherate (BF₃·O(Et)₂) is a widely encountered laboratory reagent. wikipedia.org It is a liquid, making it much easier to handle than gaseous BF₃. wikipedia.org Its synthesis involves the direct reaction of diethyl ether with this compound. wikipedia.org This complex is used extensively as a Lewis acid catalyst in a variety of organic reactions. medcraveonline.comthieme-connect.com Similarly, complexes with methanol (B129727) and tetrahydrofuran (B95107) are common. sigmaaldrich.commerckmillipore.com

Amine Adducts: A range of BF₃-amine adducts has been developed for various applications. A straightforward synthesis involves mixing a pyridine (B92270) derivative with a solution of this compound in diethyl ether, which typically results in the precipitation of a solid, crystalline product. researchgate.net More complex amine adducts, such as isolable imine-BF₃ complexes, have been developed as valuable building blocks for synthesizing α-functionalized azacycles. nih.govnih.gov One method involves the dehydrohalogenation of N-bromoamines, followed by the addition of this compound etherate to trap the resulting imine as a stable BF₃ complex. nih.govnih.gov This in-situ preparation allows for direct access to functionalized products like morpholines and piperazines. nih.gov

| Donor Molecule | BF₃ Complex | Synthetic Method Summary | Key Application |

| Diethyl Ether | BF₃·O(C₂H₅)₂ | Direct reaction of gaseous BF₃ with diethyl ether. wikipedia.org | Liquid source of BF₃; Lewis acid catalyst. wikipedia.orgmedcraveonline.com |

| Pyridine Derivatives | Pyridine-BF₃ | Mixing a pyridine derivative with BF₃ etherate in a solvent. researchgate.net | Electrolyte additives; redox-active materials. researchgate.netresearchgate.net |

| Alicyclic Imines | Imine-BF₃ | In-situ formation from N-bromoamines followed by trapping with BF₃ etherate. nih.govnih.gov | Building blocks for α-functionalized azacycles. nih.govnih.gov |

| Triphenylphosphine | BF₃·PPh₃ | Synthesized for use as an electrolyte additive. researchgate.net | Improving ionic conductivity in lithium-ion batteries. researchgate.net |

Development of this compound Derivatives for Specific Research Applications

Beyond simple adduct formation, BF₃ and its complexes are used to synthesize more complex derivatives tailored for specific, advanced applications, particularly in materials science and energy storage. futuremarketinsights.com

One significant area of research is the development of novel electrolyte systems for lithium-ion batteries. researchgate.netmdpi.com Triphenylphosphine this compound (BF₃·PPh₃) has been synthesized and investigated as an electrolyte additive. researchgate.net Its addition to standard electrolytes was found to improve the ionic conductivity and capacity retention of lithium-ion cells. researchgate.net In a different approach, this compound has been incorporated directly into a polymer structure to create a single-ion conductor. mdpi.com A polyphosphazene polymer with hydroxyl side chains was reacted with n-butyl lithium and then this compound diethyl etherate. mdpi.com This process grafts this compound anionic groups onto the polymer backbone, resulting in a solid polymer electrolyte with enhanced interfacial stability in lithium batteries. mdpi.com

This compound also serves as a precursor for creating boron-containing compounds used in the fabrication of advanced materials like specialty ceramics and glasses. jy-chemical.com

Fluorinated Boron Compounds Synthesis

The synthesis of fluorinated organoboron compounds is an active area of research, as these molecules combine the unique properties of organofluorine compounds with the synthetic versatility of organoborons. nih.gov Several strategic approaches have been developed. nih.govresearchgate.net

One major strategy is the selective monodefluoroborylation of polyfluorinated compounds. nih.gov This involves the cleavage of a C-F bond and the introduction of a boryl group. For example, N-heterocyclic carbene (NHC)–nickel catalysts have been used for the selective monodefluoroborylation of polyfluoroarenes, converting them into valuable boronate esters. acs.org

Another key approach is the selective borylation of fluorinated substrates . nih.gov This can involve the C-H borylation of fluorinated arenes or addition reactions to fluoroolefins. nih.gov

Conversely, selective fluorination of organoboron compounds provides a route to these target molecules. nih.gov A fourth strategy is the borylfluorination of alkenes and alkynes. nih.gov Additionally, this compound complexes can be used directly as borylating agents. For instance, the Grignard reagent derived from 2-bromomesitylene (B157001) reacts with this compound dimethyl etherate to produce dimesityl borinic acid, a type of organoboron compound. mdpi.com

| Synthetic Strategy | Description | Example |

| Monodefluoroborylation | Cleavage of a C-F bond on a fluorinated molecule and insertion of a boron moiety. nih.gov | NHC-Nickel catalyzed borylation of polyfluoroarenes. acs.org |

| Borylation of Fluorinated Substrates | Introduction of a boron group onto a molecule that already contains fluorine. nih.gov | C-H borylation of fluorinated arenes. nih.gov |

| Fluorination of Organoboron Compounds | Introduction of fluorine onto a molecule that already contains a boron group. nih.gov | N/A |

| Borylfluorination | Simultaneous addition of a boryl group and a fluorine atom across a double or triple bond. nih.gov | N/A |

| Use of BF₃ Complexes | A BF₃ complex acts as the source of the boron atom in a reaction with an organometallic reagent. mdpi.com | Reaction of a Grignard reagent with BF₃·OMe₂ to form a diarylborinic acid. mdpi.com |

Synthesis of Boron-Containing Functional Materials

This compound (BF₃) and its derivatives are pivotal reagents and catalysts in the synthesis of a diverse array of boron-containing functional materials. Its strong Lewis acidic character and ability to serve as a boron source enable the creation of materials with unique electronic, optical, and mechanical properties. d-nb.infocatalysis.blognumberanalytics.com Advanced synthetic methodologies leverage BF₃ for producing polymers, doped carbon materials, and specialized organoboron compounds.

A primary application of this compound is as a catalyst in polymerization reactions. wikipedia.org It is particularly effective in initiating the cationic polymerization of unsaturated compounds, such as alkenes, epoxides, and cyclic ethers. google.comheyigasglobal.com For instance, this compound etherate is used to catalyze the polymerization of isobutylene (B52900) to produce polyisobutylene, a critical component of butyl rubber. heyigasglobal.com Similarly, this compound tetrahydrofuranate (BF₃•THF) has been identified as a superior catalyst for the polymerization of cyclic ether monomers with high-energy, electron-withdrawing pendant groups, such as 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO). google.com The use of BF₃•THF in this context leads to polymers with improved functionality and low polydispersity, which are valuable as elastomeric binders in high-energy compositions. google.com The catalytic activity of BF₃ is also exploited in creating phenolic and epoxy resins. unacademy.com

Another significant area is the synthesis of boron-doped carbon materials, where this compound often serves as the boron source. Boron-doped graphene, a p-type semiconductor, can be synthesized by the thermal exfoliation of graphite (B72142) oxide in a this compound atmosphere. acs.org In this process, this compound diethyl etherate (BF₃Et₂O) is used as a boron precursor, and the level of boron doping can be tuned by adjusting the temperature and atmospheric composition during exfoliation. acs.org This method allows for scalable production of boron-doped graphene with controlled carrier concentrations. acs.org Similarly, boron-doped multiwalled carbon nanotubes have been synthesized using a chemical vapor deposition (CVD) procedure with a BF₃/methanol mixture as the boron source. researchgate.net Density functional theory (DFT) studies have also explored the catalytic polymerization of polycyclic aromatic hydrocarbons like naphthalene (B1677914) using a hydrofluoric acid/boron trifluoride (HF/BF₃) superacid to produce high-quality mesophase pitch, a precursor for other functional carbon materials. researchgate.netrsc.org

Table 1: Synthesis of Boron-Doped Carbon Materials Using this compound

| Material | Boron Source | Synthetic Method | Key Findings | Reference |

|---|---|---|---|---|

| Boron-Doped Graphene (B-G) | This compound diethyl etherate (BF₃Et₂O) | Thermal exfoliation of graphite oxide in BF₃ atmosphere | Doping levels can be tuned from 23 to 590 ppm by varying temperature (800-1000°C) and atmosphere (N₂ or N₂/H₂). | acs.org |

| Boron-Doped Graphene (BG1) | Diborane (B8814927) (B₂H₆) generated from BF₃-diethyl etherate | Arc discharge of graphite electrodes in H₂, He, and B₂H₆ | Produces graphene with two to three layers. | arxiv.org |

| Boron-Doped Graphitic Carbon (BCx') | Boron tribromide (BBr₃) and Benzene | Direct pyrolysis in a sealed reactor at 800°C | Results in bulk synthesis of materials with tunable composition (BCx', x ≥ 3) structured as a solid-solution of boron in turbostratic graphite. | acs.orgsci-hub.se |

| Mesophase Pitch | Hydrofluoric acid/boron trifluoride (HF/BF₃) | Catalytic polymerization of naphthalene | HF/BF₃ acts as a proton donor to activate naphthalene, promoting C-C bond formation for high-quality pitch production. | researchgate.netrsc.org |

This compound is also instrumental in synthesizing triarylboranes, which are functional materials with applications stemming from the vacant p-orbital on the boron atom that conjugates with adjacent π-systems. d-nb.info A reliable method involves reacting aryl Grignard reagents with gaseous this compound or the more convenient this compound etherate to form symmetrically substituted triarylboranes. d-nb.info This approach allows for the tuning of electronic and optical properties by varying the substituents on the aryl rings. d-nb.info

Furthermore, BF₃ is used in the synthesis of robust inorganic materials like boron carbide (B₄C). A comparative study of plasma chemical deposition from hydrogen plasma containing mixtures of BF₃ + CH₄ and BCl₃ + CH₄ showed that B₄C can be successfully synthesized using this compound. researchgate.net The process involves the preliminary deposition of a graphite layer from methane, followed by the precipitation of boron. researchgate.net this compound is also a starting material for producing other boron compounds, such as diborane. unacademy.comwikipedia.org

Finally, this compound is employed to create functionalized two-dimensional layered materials. A method using a pressurized medium of inert solvents and reactive dissolved gases like ozone (O₃) and this compound can produce covalently oxygen and/or BX₃ functionalized exfoliated 2D materials. google.com

Coordination Chemistry of Boron Trifluoride

Fundamental Principles of Lewis Acid-Base Adduct Formation

Boron trifluoride (BF₃) is a quintessential example of a Lewis acid. Its central boron atom possesses only six valence electrons, leaving it with an unoccupied p-orbital and rendering the molecule "electron-deficient". quora.comchemguide.co.ukquora.comstudy.com This electron deficiency is the driving force behind its ability to accept a pair of electrons from a Lewis base, a molecule or ion with a lone pair of electrons available for donation. quora.com The interaction results in the formation of a stable Lewis acid-base adduct, also known as a coordination complex. libretexts.org A classic illustration of this is the reaction between this compound and ammonia (NH₃), where the lone pair on the nitrogen atom is donated to the empty orbital of the boron atom. chemguide.co.ukunacademy.comchemguide.co.ukresearchgate.net

The bond formed between this compound and a Lewis base is a specific type of covalent bond known as a dative covalent bond or coordinate bond. chemguide.co.uklibretexts.orgunacademy.com In this bond, both of the shared electrons originate from the Lewis base. chemguide.co.ukunacademy.com For example, in the adduct formed between BF₃ and NH₃, the nitrogen atom provides both electrons for the newly formed B-N bond. chemguide.co.ukunacademy.com This is often represented with an arrow pointing from the donor atom (the Lewis base, e.g., Nitrogen) to the acceptor atom (the Lewis acid, e.g., Boron). chemguide.co.ukunacademy.com

Upon formation of the dative bond, the geometry of the this compound molecule undergoes a significant change. The initially trigonal planar BF₃ molecule, with F-B-F bond angles of 120°, rehybridizes from sp² to sp³. studyraid.comyoutube.comshef.ac.uk This results in a tetrahedral geometry around the boron atom in the adduct, with bond angles closer to the ideal 109.5°. studyraid.com This structural reorganization allows the boron atom to accommodate the incoming electron pair and achieve a stable electron octet. studyraid.comquora.com

The stability of the this compound adduct is significantly influenced by the properties of the Lewis base, also referred to as the ligand. Key factors include the inherent strength of the base and steric effects.

Base Strength : Generally, stronger Lewis bases form more stable adducts with this compound. studyraid.com The stability of the adduct is directly related to the availability and donating power of the lone pair of electrons on the Lewis base.

Steric Hindrance : The size of the ligand can affect the stability of the adduct. Bulky ligands can create steric repulsion, weakening the B-N or B-O bond and making the adduct less stable compared to those formed with smaller ligands.

Electronic Effects : The high electronegativity of the fluorine atoms in BF₃ enhances the Lewis acidity of the boron atom, making it a strong electron-pair acceptor and favoring adduct formation. studyraid.com The electronic properties of substituents on the ligand also play a role; electron-donating groups can increase the basicity of the ligand and lead to a more stable adduct.

Structural Elucidation of this compound Coordination Complexes

The three-dimensional structures of BF₃ coordination complexes are determined using various experimental and computational methods. These studies confirm the geometric changes that occur upon adduct formation and provide insight into the conformational dynamics of the resulting molecules.

The transformation of the BF₃ moiety from a planar to a pyramidal or tetrahedral structure upon adduct formation is a well-documented phenomenon. acs.org The primary experimental technique for determining the precise bond lengths and angles in the solid state is single-crystal X-ray diffraction. For instance, the structure of the trimethylamine-boron trifluoride adduct (TMA:BF₃) has been characterized, confirming the tetrahedral coordination around the boron atom. umich.edu

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is also a powerful tool. umich.edu The formation of the dative bond perturbs the vibrational modes of the parent molecules. Significant shifts in the vibrational frequencies of the B-F bonds are observed as the geometry changes from trigonal planar (D₃h symmetry) to tetrahedral (C₃v symmetry in the case of H₃N-BF₃). umich.eduacs.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ¹¹B and ¹⁹F nuclei, provides valuable information about the electronic environment and coordination number of the boron atom in solution. chemrxiv.org

Once the dative bond is formed, for example the B-N bond in the F₃B-NH₃ adduct, internal rotation can occur around this new single bond. researchgate.net This rotation is analogous to the conformational isomerism observed in ethane. Computational studies have investigated the dynamics of this internal rotation, mapping the potential energy surface as a function of the dihedral angle between the substituents on the boron and nitrogen atoms. researchgate.net

For the F₃B-NH₃ adduct, the barrier to internal rotation is very small. researchgate.net This indicates that at room temperature, the molecule is highly flexible, with near-free rotation around the B-N bond. The analysis suggests that the rotational barrier is not due to a single specific interaction but rather a complex interplay of various bonded and non-bonded energy contributions across the entire molecule. researchgate.net

Thermodynamics and Kinetics of Adduct Formation

The formation of a Lewis acid-base adduct between this compound and a donor molecule is typically an exothermic process (ΔH < 0), driven by the energy released upon the formation of the new dative bond. studyraid.com The magnitude of this enthalpy change (ΔH) is a direct measure of the strength of the Lewis acid-base interaction and the stability of the resulting adduct.

The enthalpies of adduct formation for BF₃ with a wide range of organic bases have been measured, often in solution using solvents like dichloromethane. nih.govnih.govresearchgate.net These experimental values are crucial for quantifying and comparing the Lewis basicity of different compounds. Computational studies using high-level ab initio methods have also been employed to calculate these enthalpies, providing a theoretical framework for understanding Lewis basicity and complementing experimental data. nih.govnih.govresearchgate.netpreprints.orgresearchgate.net Specific interactions between the solvent and the reactants (the Lewis base and the adduct) can significantly influence the measured enthalpy values in solution. nih.govnih.govresearchgate.netpreprints.orgresearchgate.net

Below is a table summarizing the experimental gas-phase and solution-phase enthalpies of adduct formation for this compound with several common Lewis bases.

| Lewis Base | Gas-Phase Enthalpy (-ΔH in kJ mol⁻¹) | Enthalpy in Dichloromethane (-ΔH in kJ mol⁻¹) |

| Trimethylamine | 126.4 | 139.5 ± 1.8 |

| Pyridine (B92270) | 100.4 | 128.1 ± 0.5 |

| Acetonitrile | 32.3 | 60.4 ± 0.5 |

| Dimethyl ether | 61.5 | 87.9 ± 0.8 |

| Tetrahydrofuran (B95107) | 78.7 | 104.9 ± 0.8 |

| Acetone | 57.7 | 81.3 ± 0.8 |

| Ethyl acetate | 56.5 | 77.2 ± 0.4 |

| Data sourced from high-level computational studies and experimental measurements reported in scientific literature. researchgate.net |

Enthalpies of Adduct Formation

The formation of an adduct between this compound and a Lewis base is an exothermic process, and the enthalpy of this reaction (ΔH) provides a direct measure of the strength of the coordinate bond formed. A comprehensive understanding of these thermodynamic parameters is crucial for predicting the stability of BF₃ adducts and for quantifying the Lewis basicity of a wide range of donor molecules.

Extensive research has been dedicated to the determination of enthalpies of adduct formation for this compound with a diverse array of Lewis bases in both the gas phase and in solution. These studies often employ calorimetric techniques to measure the heat released during the reaction. The solvent can play a significant role in the measured enthalpy due to solvation effects on both the reactants and the resulting adduct. Dichloromethane (CH₂Cl₂) and nitrobenzene (C₆H₅NO₂) are common solvents for these investigations.

Recent studies have combined high-level ab initio calculations with experimental measurements to provide a robust and critically examined dataset of BF₃ adduct formation enthalpies. These computational approaches can also help to clarify experimental values that may be subject to uncertainty.

Below is a table summarizing the experimental and calculated enthalpies of adduct formation for this compound with a selection of Lewis bases in dichloromethane and nitrobenzene solutions.

Kinetic Studies of Coordinate Bond Formation

While thermodynamics provides insight into the stability of this compound adducts, kinetics governs the rate at which these complexes form. Understanding the kinetics of coordinate bond formation is essential for controlling reaction rates and mechanisms in BF₃-catalyzed processes.